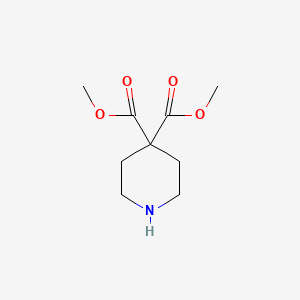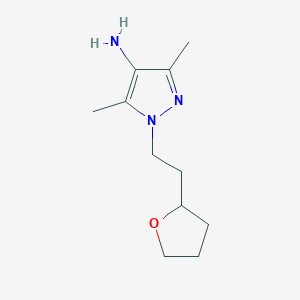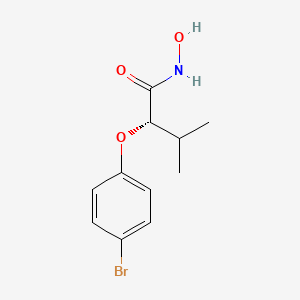
(2S)-2-(4-bromophenoxy)-N-hydroxy-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(4-bromophenoxy)-N-hydroxy-3-methylbutanamide is an organic compound that features a bromophenoxy group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(4-bromophenoxy)-N-hydroxy-3-methylbutanamide can be achieved through a multi-step process:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromophenol.
Ether Formation: 4-bromophenol is reacted with (2S)-3-methyl-2-butanol in the presence of a base such as potassium carbonate to form (2S)-2-(4-bromophenoxy)-3-methylbutanol.
Amidation: The resulting (2S)-2-(4-bromophenoxy)-3-methylbutanol is then subjected to amidation using hydroxylamine hydrochloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide to yield this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine moiety, leading to the formation of nitroso derivatives.
Reduction: Reduction reactions can target the bromophenoxy group, potentially converting it to a phenoxy group.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Phenoxy derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
(2S)-2-(4-bromophenoxy)-N-hydroxy-3-methylbutanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-(4-bromophenoxy)-N-hydroxy-3-methylbutanamide involves its interaction with specific molecular targets such as enzymes or receptors. The bromophenoxy group can facilitate binding to hydrophobic pockets, while the hydroxylamine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
- (2S)-2-(4-chlorophenoxy)-N-hydroxy-3-methylbutanamide
- (2S)-2-(4-fluorophenoxy)-N-hydroxy-3-methylbutanamide
- (2S)-2-(4-methylphenoxy)-N-hydroxy-3-methylbutanamide
Comparison:
- Uniqueness: The presence of the bromine atom in (2S)-2-(4-bromophenoxy)-N-hydroxy-3-methylbutanamide imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets.
- Reactivity: Bromine is more reactive in substitution reactions compared to chlorine or fluorine, making the brominated compound more versatile in synthetic applications.
- Biological Activity: The brominated compound may exhibit different biological activities compared to its chlorinated or fluorinated analogs due to differences in size and electronegativity.
Properties
Molecular Formula |
C11H14BrNO3 |
|---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
(2S)-2-(4-bromophenoxy)-N-hydroxy-3-methylbutanamide |
InChI |
InChI=1S/C11H14BrNO3/c1-7(2)10(11(14)13-15)16-9-5-3-8(12)4-6-9/h3-7,10,15H,1-2H3,(H,13,14)/t10-/m0/s1 |
InChI Key |
NCHNSUAJRVSHML-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NO)OC1=CC=C(C=C1)Br |
Canonical SMILES |
CC(C)C(C(=O)NO)OC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



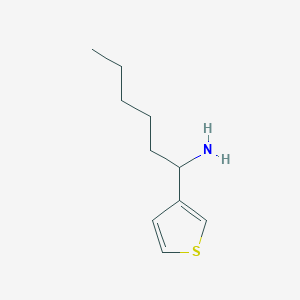

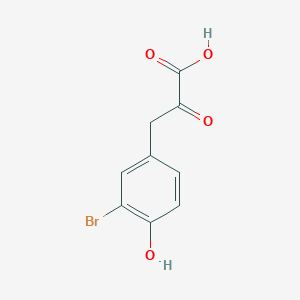
![1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13533605.png)
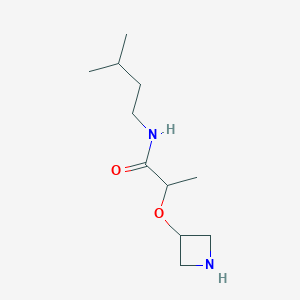
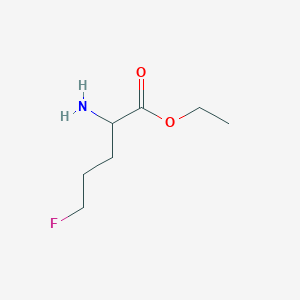
![rac-methyl(3aR,6aR)-5-benzyl-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate](/img/structure/B13533622.png)
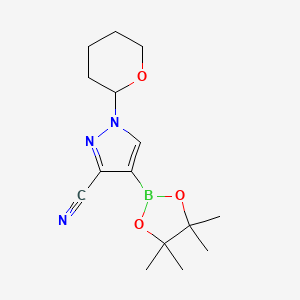

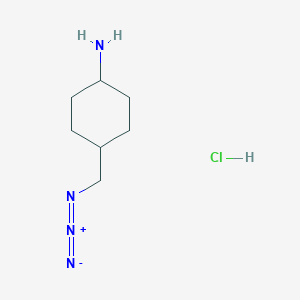
![3-{Bicyclo[2.2.1]heptan-2-yl}propanenitrile](/img/structure/B13533648.png)
